An In-depth Technical Guide to the Chemical Properties of (S)-Propane-1,2-diamine Sulfate
An In-depth Technical Guide to the Chemical Properties of (S)-Propane-1,2-diamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of (S)-Propane-1,2-diamine sulfate. The document is intended for researchers, scientists, and professionals in the field of drug development who may utilize this chiral diamine sulfate in their work. This guide summarizes available quantitative data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and purification. While (S)-Propane-1,2-diamine is a valuable chiral building block, specific data for its sulfate salt is limited in publicly available literature. This guide compiles the available information and supplements it with data for the corresponding free base, (S)-Propane-1,2-diamine, for contextual understanding.
Chemical and Physical Properties
(S)-Propane-1,2-diamine sulfate is the sulfuric acid salt of the chiral diamine (S)-Propane-1,2-diamine. The salt formation protonates the amino groups, leading to significant differences in physical properties compared to the free base.
Quantitative Data Summary
The following tables summarize the available quantitative data for (S)-Propane-1,2-diamine sulfate and, for comparison, the more extensively characterized free base, (S)-Propane-1,2-diamine.
Table 1: Properties of (S)-Propane-1,2-diamine Sulfate
| Property | Value | Reference |
| Molecular Formula | C₃H₁₂N₂O₄S | [1][2] |
| Molecular Weight | 172.2 g/mol | [1][2] |
| Boiling Point | 388.9 °C | |
| Flash Point | 189 °C | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Density | Data not available |
Table 2: Properties of (S)-Propane-1,2-diamine (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀N₂ | [3][4] |
| Molecular Weight | 74.13 g/mol | [3][4] |
| Melting Point | -37 °C | [3] |
| Boiling Point | 119-122 °C | [5] |
| Density | 0.87 g/cm³ at 25 °C | [5] |
| Solubility | Highly soluble in water. Soluble in ethanol and chloroform. Insoluble in ether and benzene. | [5][6] |
| Appearance | Colorless liquid | [3][5] |
| Odor | Ammoniacal | [5] |
Experimental Protocols
Synthesis of Racemic Propane-1,2-diamine
A common industrial method for the synthesis of racemic propane-1,2-diamine is the ammonolysis of 1,2-dichloropropane.
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Reaction: 1,2-dichloropropane is reacted with an excess of ammonia under elevated temperature and pressure.
-
Procedure:
-
1,2-dichloropropane and aqueous ammonia (e.g., 25% solution) are charged into a high-pressure reactor.
-
The reactor is heated to approximately 150 °C, and the pressure is maintained at around 2.45 MPa.
-
After the reaction is complete, the excess ammonia is removed.
-
The reaction mixture is then neutralized with a strong base, such as sodium hydroxide, to free the diamine.
-
The product is purified by distillation to yield propane-1,2-diamine.[5]
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Chiral Resolution of (S)-Propane-1,2-diamine
The separation of the racemic mixture into its enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.
-
Principle: The chiral resolving agent reacts with the racemic diamine to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
-
General Procedure:
-
The racemic propane-1,2-diamine is dissolved in a suitable solvent.
-
A solution of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same or a miscible solvent is added.
-
The mixture is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by filtration.
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The purified diastereomeric salt is then treated with a strong base (e.g., sodium hydroxide) to regenerate the free (S)-propane-1,2-diamine.[3]
-
The free diamine is then extracted and purified.
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Formation of (S)-Propane-1,2-diamine Sulfate
The sulfate salt can be prepared by reacting the free (S)-propane-1,2-diamine with sulfuric acid.
-
Reaction: 2 C₃H₁₀N₂ + H₂SO₄ → (C₃H₁₁N₂)₂SO₄
-
General Laboratory Protocol:
-
Dissolve the purified (S)-Propane-1,2-diamine in a suitable solvent, such as isopropanol or ethanol.
-
Slowly add a stoichiometric amount of a dilute solution of sulfuric acid in the same solvent with vigorous stirring. The reaction is exothermic.
-
The sulfate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
The solid (S)-Propane-1,2-diamine sulfate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[7][8]
-
Mandatory Visualizations
Logical Workflow for the Synthesis of (S)-Propane-1,2-diamine Sulfate
Caption: Synthesis workflow for (S)-Propane-1,2-diamine sulfate.
Biological Activity and Signaling Pathways
Based on a comprehensive review of available scientific literature, there is no specific information detailing the engagement of (S)-Propane-1,2-diamine sulfate in defined biological signaling pathways. Its primary application appears to be as a chiral ligand in coordination chemistry and as a synthetic building block in the development of more complex molecules, including some pharmaceuticals. The biological effects of such final compounds would be dependent on their overall structure and not directly attributable to a signaling cascade initiated by (S)-Propane-1,2-diamine sulfate itself.
Safety and Handling
(S)-Propane-1,2-diamine sulfate should be handled in accordance with its Safety Data Sheet (SDS). General precautions include:
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Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
Handling: Avoid dust formation and inhalation. Use in a well-ventilated area.[1]
-
In case of contact:
For detailed safety information, refer to the manufacturer's SDS. The free base, propane-1,2-diamine, is classified as a flammable and corrosive liquid that can cause severe skin burns and eye damage.[9] While the salt form is expected to be less volatile and corrosive, caution should still be exercised.
Conclusion
(S)-Propane-1,2-diamine sulfate is a chiral compound with applications primarily in chemical synthesis. While its fundamental chemical identity is well-established, specific quantitative physical property data for the sulfate salt are not widely reported. The provided experimental protocols offer a general guideline for its synthesis and purification, starting from the racemic mixture. Further research is needed to fully characterize the physical properties and to explore any potential biological activities of this compound. Researchers and drug development professionals should rely on the data for the free base for preliminary assessments while taking into account the significant changes in properties upon salt formation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 136370-46-2 CAS MSDS ((S)-Propane-1,2-diamine sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. 1,2-Diaminopropane, (S)- | C3H10N2 | CID 642322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. issr.edu.kh [issr.edu.kh]
- 8. sulfate salt? , Hive Chemistry Discourse [chemistry.mdma.ch]
- 9. fishersci.com [fishersci.com]

